molecular formula C27H23N3O8 B12466389 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12466389
M. Wt: 517.5 g/mol
InChI Key: XIPSSNYMKYOPMM-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a pyrrolidine ring, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach is the condensation of 4-nitrophenol with 4-bromobenzaldehyde to form 4-(4-nitrophenoxy)benzaldehyde. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the corresponding β-keto ester. The final step involves the reaction of this β-keto ester with 3-methylbenzoyl chloride and pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidine ring and carboxylate ester may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group and have been studied for their anthelmintic activity.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a phenoxy group and has applications in organic synthesis and catalysis.

Uniqueness

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C27H23N3O8

Molecular Weight

517.5 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H23N3O8/c1-17-3-2-4-19(13-17)26(33)28-29-15-20(14-25(29)32)27(34)37-16-24(31)18-5-9-22(10-6-18)38-23-11-7-21(8-12-23)30(35)36/h2-13,20H,14-16H2,1H3,(H,28,33)

InChI Key

XIPSSNYMKYOPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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